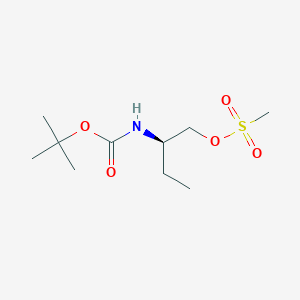

メタンスルホン酸 (R)-2-tert-ブトキシカルボニルアミノブチルエステル

概要

説明

Methanesulfonic acid (MSA) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates (or methanesulfonates, as in ethyl methanesulfonate) .

Synthesis Analysis

The synthesis of methanesulfonic acid esters typically involves the reaction of an alcohol with methanesulfonic acid in the presence of a catalyst . The reaction proceeds via nucleophilic attack by the alcohol, followed by deprotonation and leaving group removal .Molecular Structure Analysis

The molecular structure of methanesulfonic acid consists of a single carbon atom bonded to three hydrogen atoms and a sulfonate group . The sulfonate group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group .Chemical Reactions Analysis

Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) . It can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products .Physical And Chemical Properties Analysis

Methanesulfonic acid is a very strong acid (pKa = -1.9) . It is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . It is hygroscopic in its concentrated form .科学的研究の応用

MSAの電気化学合成

方法: 研究者らは、電気化学反応器内でメタンの直接スルホン化によってMSAを合成することに成功しました。このプロセスでは、オレウム(発煙硫酸)とメタンを出発原料として使用します。成功の鍵は、ホウ素ドープダイヤモンドアノードにおける開始種をその場生成することです。

条件:結果: 最高で3.7 M(約62%収率)のMSA濃度が達成され、選択率は97%でした。 この革新的な方法は、MSA生産の可能性を広げています .

湿式冶金への応用

MSAの浸出剤としての役割:- MSAは、鉛を含む特殊金属および卑金属に対して高い溶解性を示します。金属浸出に一般的に使用される鉱酸(HCl、H₂SO₄、HNO₃)よりも安全で毒性が低いです。 研究者らは、一次および二次資源からの金属回収におけるその可能性を探求してきました .

工業触媒

MSAの選択的生成:- 触媒によるメタンの活性化は、MSAの選択的生成につながります。 ほとんどの取り組みはメタノール生産に焦点を当てていますが、MSAは、そのユニークな特性と潜在的な用途により注目されています .

その他の用途

電子機器産業:まとめると、メタンスルホン酸 ®-2-tert-ブトキシカルボニルアミノブチルエステルは、電気化学合成から湿式冶金、工業触媒まで、さまざまな用途を持っています。そのユニークな特性は、さまざまな化学反応において魅力的な試薬となっています。 研究者らは、さまざまな分野におけるその可能性を探求し続けています .

作用機序

Target of Action

Similar compounds such as methyl methanesulfonate are known to interact with dna .

Mode of Action

It is known that sulfonate esters, like the one , can form under specific conditions, requiring both sulfonic acid and alcohol to be present in high concentrations with little or no water present . The formation rates of sulfonate esters are dependent upon concentrations of sulfonate anion and protonated alcohol present in solution .

Biochemical Pathways

It is known that sulfonate esters can react with dna and cause mutagenic events , which may affect various biochemical pathways.

Result of Action

Similar compounds such as methyl methanesulfonate are known to methylate dna predominantly on n7-deoxyguanosine and n3-deoxyadenosine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the formation and stability of sulfonate esters . .

Safety and Hazards

将来の方向性

The global production of methanesulfonic acid is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . These include cleaning fluids, electrolytes for electroplating, redox-flow batteries, catalysts in organic synthesis, and as a solvent for high-molecular-weight polymers .

特性

IUPAC Name |

[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZHEULQLNAULU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457700 | |

| Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474645-98-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-[[(methylsulfonyl)oxy]methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

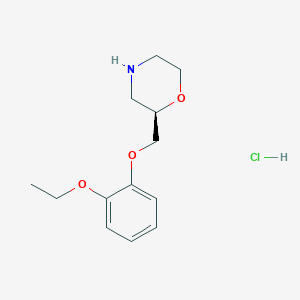

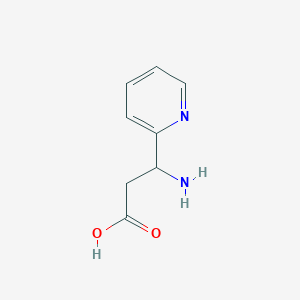

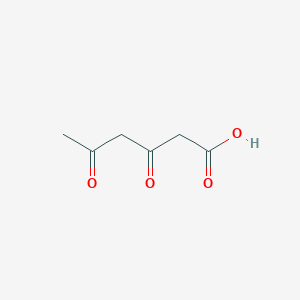

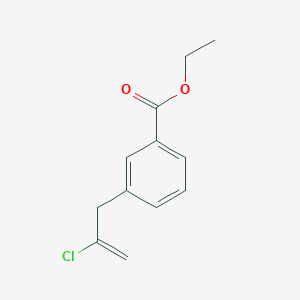

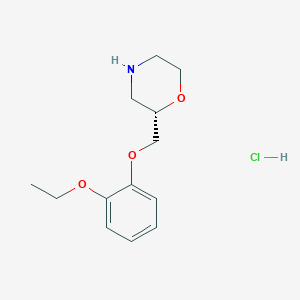

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B134181.png)